5-Bromo-7-methyl-1,2-benzoxazole
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Overview
Description
5-Bromo-7-methyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method is the condensation reaction between 2-aminophenol and brominated methyl ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and ionic liquids .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
5-Bromo-7-methyl-1,2-benzoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in disease pathways, such as DNA topoisomerases, protein kinases, and histone deacetylases. These interactions disrupt cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family.
2-Aminobenzoxazole: A derivative with an amino group at the 2-position.
5-Bromo-2-methylbenzoxazole: A similar compound with a bromine atom at the 5-position and a methyl group at the 2-position.
Uniqueness
5-Bromo-7-methyl-1,2-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-bromo-7-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,1H3 |
InChI Key |
XZXBUMIJMQFKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1ON=C2)Br |
Origin of Product |
United States |
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